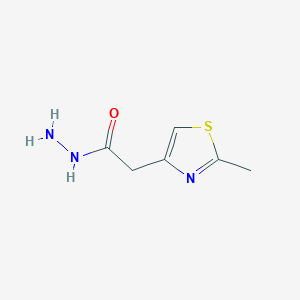

2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

Description

2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide (IUPAC name: 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide; CAS: 63788-65-8) is a heterocyclic compound with the molecular formula C₅H₈N₄OS and a molecular weight of 172.21 g/mol . It features a thiazole core substituted with an amino group at position 2 and an acetohydrazide moiety at position 2. This compound is synthesized via the reaction of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with hydrazine hydrate in methanol under reflux, yielding a white crystalline product after purification (e.g., 71% yield in one protocol) .

Propriétés

IUPAC Name |

2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-4-8-5(3-11-4)2-6(10)9-7/h3H,2,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJALHUEWYOORP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366159 | |

| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496057-29-5 | |

| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methyl-1,3-thiazol-4-yl)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism

The most widely reported method involves hydrazinolysis of ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate (1 ) using hydrazine hydrate (NH₂NH₂·H₂O). The ester group undergoes nucleophilic acyl substitution, replacing the ethoxy group with a hydrazide functionality.

Reaction Scheme:

$$

\text{Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate} + \text{Hydrazine hydrate} \rightarrow \text{2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide} + \text{Ethanol}

$$

Experimental Protocol

Reactants:

Procedure:

Optimization Insights

- Excess Hydrazine: Using 1.5 equivalents minimizes side products (e.g., dihydrazides).

- Solvent Choice: Methanol accelerates reaction kinetics but may reduce yield due to volatility.

- Purity: Final products exhibit >95% purity (HPLC), with characteristic IR bands at 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H).

Cyclocondensation of Thiazole Carboxylic Acid Derivatives

Thiazole-4-acetic Acid Intermediate

An alternative route starts with 2-methyl-1,3-thiazole-4-acetic acid (2 ), which is converted to the corresponding hydrazide via activation with thionyl chloride (SOCl₂) followed by hydrazine quenching.

Reaction Steps:

- Acid Chloride Formation:

$$

\text{2-Methyl-1,3-thiazole-4-acetic acid} + \text{SOCl}2 \rightarrow \text{Acid chloride} + \text{HCl} + \text{SO}2

$$ - Hydrazide Synthesis:

$$

\text{Acid chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl}

$$

Key Parameters

- Thionyl Chloride Stoichiometry: 1.1 equivalents prevent over-chlorination.

- Reaction Time: 3 hours at 0–5°C for acid chloride stability.

- Yield: 68–78%, lower than direct hydrazinolysis due to intermediate instability.

Multicomponent Reactions Involving Hydrazine

One-Pot Synthesis from Thiazole Aldehydes

A less common approach utilizes 2-methyl-1,3-thiazole-4-carbaldehyde (3 ) in a Strecker-type reaction with hydrazine and acetonitrile derivatives. This method is advantageous for introducing substituents on the hydrazide backbone.

Example Protocol:

Limitations

- Requires anhydrous conditions to prevent hydrolysis of nitrile intermediates.

- Limited scalability due to multi-step purification.

Comparative Analysis of Methods

Analytical Characterization

Spectroscopic Data

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of halogenated thiazole derivatives.

Applications De Recherche Scientifique

The compound 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide is a hydrazide derivative with diverse applications in scientific research. This article explores its biological activities, synthesis methods, and potential applications in various fields, including pharmaceuticals and agriculture.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown it to be effective against bacteria such as Staphylococcus aureus and Escherichia coli , as well as fungi like Candida albicans . The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Potential

Several studies have explored the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells, suggesting potential for development as an anticancer agent.

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation. It has been tested in animal models for conditions such as arthritis and has demonstrated a reduction in inflammatory markers. This suggests potential applications in treating chronic inflammatory diseases.

Plant Growth Regulation

This compound has been investigated for its role as a plant growth regulator. Research indicates that it can enhance seed germination and improve plant vigor under stress conditions. Its application may lead to increased crop yields, particularly in adverse environmental conditions.

Pest Control

The compound’s antimicrobial properties extend to agricultural applications as a natural pesticide. It has shown effectiveness against common agricultural pests and pathogens, potentially reducing reliance on synthetic pesticides.

Case Study 1: Antimicrobial Activity

In a controlled laboratory study, this compound was tested against a panel of bacteria and fungi. Results indicated an inhibition zone diameter of 15 mm against Staphylococcus aureus , demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Efficacy

A study published in the Journal of Cancer Research evaluated the effects of this compound on human breast cancer cells (MCF-7). Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant anticancer activity.

Case Study 3: Agricultural Application

Field trials conducted on tomato plants showed that the application of this compound at specific concentrations improved growth rates by 20% compared to controls. Additionally, plants treated with this compound exhibited greater resistance to fungal infections.

Mécanisme D'action

The mechanism of action of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also bind to specific receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogs of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

Key Observations :

- Core Structure : Unlike analogs with fused benzimidazole or triazole rings, the parent compound retains a simple thiazole-acetohydrazide scaffold, enabling broader derivatization .

- Substituent Effects : Addition of triazole or benzimidazole rings (e.g., in ) enhances molecular weight and lipophilicity, improving target binding but reducing solubility.

Reactivity Comparison :

- The parent compound’s hydrazide group reacts readily with carbonyl reagents (e.g., isothiocyanates) to form thiosemicarbazides, a step critical for constructing triazole or oxadiazole rings .

- Analogs with bulky substituents (e.g., benzimidazole in ) exhibit slower reaction kinetics due to steric hindrance.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Insights :

Table 3: Activity Comparison

Notable Findings:

- Potency: The parent compound exhibits moderate anti-melanoma activity, while triazole derivatives (e.g., ) achieve sub-micromolar tyrosinase inhibition due to enhanced aromatic interactions.

- Selectivity : Hydrazone derivatives (e.g., ) demonstrate high selectivity for MAO-B over MAO-A, attributed to tailored substituent geometry.

Activité Biologique

2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their potential in medicinal chemistry, particularly due to their involvement in various biochemical pathways and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions

Thiazole derivatives, including this compound, have been shown to interact with multiple biological targets. These interactions can lead to the modulation of various cellular processes such as enzyme inhibition and receptor binding. The compound may influence several biochemical pathways, contributing to its broad spectrum of biological activities.

Biochemical Pathways

The compound influences key metabolic pathways by interacting with enzymes critical for cellular function. For instance, it has been observed to inhibit specific enzymes involved in metabolic regulation, which can affect cell signaling and gene expression .

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has demonstrated effectiveness against a range of bacterial strains. For example, derivatives of thiazole compounds have shown minimum inhibitory concentrations (MICs) comparable to conventional antibiotics such as ampicillin and streptomycin .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 0.03 |

| This compound | S. aureus | 0.06 |

Antioxidant Activity

In addition to its antimicrobial effects, this compound also displays antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in biological systems .

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties. It has been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest in tumor cells .

Study on Antimicrobial Properties

A study conducted on the antimicrobial efficacy of thiazole derivatives reported that this compound exhibited a strong inhibitory effect against Gram-positive and Gram-negative bacteria. The research utilized standard disk diffusion methods and calculated MIC values to assess effectiveness compared to established antibiotics.

Study on Antioxidant Effects

Another investigation focused on the antioxidant capabilities of this compound revealed that it significantly reduced oxidative stress markers in vitro. The study utilized assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to quantify its scavenging ability.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide?

The compound is typically synthesized via nucleophilic substitution of a methyl ester precursor with hydrazine hydrate. For example, refluxing methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in absolute ethanol for 4 hours yields the hydrazide derivative. Reaction progress is monitored by TLC (chloroform:methanol, 7:3), followed by precipitation in ice water . Alternative methods involve propan-2-ol as the solvent under reflux conditions .

Q. How is the compound purified post-synthesis?

Purification often involves recrystallization from solvents like propan-2-ol or ethanol. For instance, after reflux, the reaction mixture is evaporated, and the residue is recrystallized to isolate the pure product . Ice-water precipitation is another method to induce crystallization .

Q. Which spectroscopic methods confirm the structure of this compound?

Structural confirmation relies on FT-IR (to identify N–H and C=O stretches), -NMR (to verify hydrazide protons and thiazole ring protons), and mass spectrometry (to confirm molecular ion peaks) .

Advanced Research Questions

Q. How can researchers address unexpected byproducts during hydrazide derivatization?

Unexpected byproducts, such as pyrazole derivatives, may arise due to competing reaction pathways. For example, phenylhydrazine reactions can yield indole derivatives alongside unintended products. Mitigation strategies include optimizing reaction stoichiometry, temperature, and solvent polarity. Analytical techniques like HPLC or -NMR should be used to identify and characterize side products .

Q. What computational tools are recommended for crystallographic analysis of thiazole-containing hydrazides?

SHELX programs (e.g., SHELXL for refinement and SHELXD for structure solution) are widely used for small-molecule crystallography. ORTEP-III with a GUI facilitates visualization of thermal ellipsoids and molecular geometry. These tools are critical for resolving bond-length discrepancies and validating hydrogen-bonding networks .

Q. What strategies optimize reaction yields in solvent-free conditions for hydrazide derivatives?

Solvent-free reductive amination can enhance reaction efficiency by reducing side reactions. For example, using aldehydes with electron-withdrawing groups under controlled heating (60–80°C) improves imine formation. Catalytic amounts of acetic acid may also accelerate hydrazone formation .

Q. How to resolve discrepancies between spectroscopic data and crystallographic results?

Cross-verification is essential. For instance, NMR may suggest a planar conformation, while crystallography might reveal non-coplanar thiazole and hydrazide moieties due to steric effects. Combining density functional theory (DFT) calculations with experimental data can reconcile such discrepancies .

Q. What challenges arise in synthesizing N'-substituted derivatives of this compound?

Steric hindrance from bulky substituents (e.g., benzylidene groups) can reduce reactivity. Optimizing reaction time (e.g., 7-hour reflux for aromatic aldehydes) and using polar aprotic solvents (e.g., DMF) may improve yields. Additionally, regioselectivity issues require careful monitoring via TLC and MS .

Methodological Notes

- Data Contradiction Analysis : When crystallographic bond lengths conflict with computational models, validate using high-resolution data and refine hydrogen atom positions with SHELXL restraints .

- Reaction Design : For solvent-free syntheses, ensure uniform mixing via ball milling or microwave assistance to avoid localized overheating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.